molecular formula C20H22N2O2 B5632625 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5632625
M. Wt: 322.4 g/mol
InChI Key: RKPGKHFZJNAZJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of beta-carboline derivatives, including compounds similar to 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, typically involves conventional methods such as the Pictet-Spengler reaction. This reaction allows the formation of the beta-carboline core by cyclization involving a tryptamine derivative and an aldehyde. Specific methods can vary based on the desired substituents and the complexity of the target molecule (Harley-Mason & Waterfield, 1963).

Molecular Structure Analysis

The molecular structure of beta-carboline derivatives is characterized by the presence of a beta-carboline core, a fused indole and pyridine ring system. The dimethoxybenzyl group in 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline introduces electron-donating methoxy groups, which can influence the electronic properties of the molecule. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise structure and confirm the positions of substituents on the beta-carboline framework (Wang et al., 2009).

Chemical Reactions and Properties

Beta-carbolines undergo various chemical reactions, such as aromatization, which converts tetrahydro-beta-carbolines to their aromatic counterparts under mild conditions. This transformation is facilitated by reagents like 2-iodoxybenzoic acid and is useful in synthetic applications, including the total synthesis of complex natural products (Panarese & Waters, 2010). The presence of substituents like the dimethoxybenzyl group can influence the reactivity and stability of the compound during these reactions.

Physical Properties Analysis

The physical properties of 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, such as melting point, solubility, and crystallinity, can be influenced by its molecular structure. The introduction of methoxy groups can increase the compound's solubility in organic solvents, while the beta-carboline core contributes to its crystalline nature, as observed in related beta-carboline compounds (Urtiaga et al., 1995).

Chemical Properties Analysis

The chemical properties of beta-carboline derivatives, including reactivity, stability, and acidity/basicity, are influenced by the core structure and substituents. The indole moiety within the beta-carboline core can participate in electrophilic substitution reactions, while the basic nitrogen atoms can engage in protonation and complexation reactions. The electron-donating methoxy groups in the dimethoxybenzyl substituent can modulate the electron density on the core, affecting its reactivity (Gabriele et al., 2006).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential biological activities. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-23-15-7-8-20(24-2)14(11-15)12-22-10-9-17-16-5-3-4-6-18(16)21-19(17)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPGKHFZJNAZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

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